molecular formula C10H14O B103041 (+)-Menthofuran CAS No. 17957-94-7

(+)-Menthofuran

Cat. No.: B103041
CAS No.: 17957-94-7
M. Wt: 150.22 g/mol
InChI Key: YGWKXXYGDYYFJU-SSDOTTSWSA-N
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Description

(+)-Menthofuran is a naturally occurring organic compound found in various essential oils, particularly in the oil of Mentha species such as peppermint. It is a monoterpene and a furan derivative, known for its distinctive minty aroma. This compound plays a significant role in the flavor and fragrance industry due to its unique scent profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Menthofuran typically involves the cyclization of pulegone, a monoterpene ketone, under acidic conditions. The reaction proceeds through an intramolecular aldol condensation, followed by dehydration to form the furan ring. The reaction conditions often include the use of strong acids such as sulfuric acid or Lewis acids like aluminum chloride.

Industrial Production Methods: Industrial production of this compound generally follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves the extraction of pulegone from natural sources, followed by its cyclization under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (+)-Menthofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form menthofuran-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield dihydromenthofuran using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated derivatives when reacted with halogens like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like bromine in the presence of a catalyst such as iron(III) chloride.

Major Products:

    Oxidation: Menthofuran-2,3-dione.

    Reduction: Dihydromenthofuran.

    Substitution: Halogenated menthofuran derivatives.

Scientific Research Applications

(+)-Menthofuran has diverse applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of various complex organic molecules and as a reagent in organic synthesis.

    Biology: Studies have explored its biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of respiratory and gastrointestinal disorders.

    Industry: It is widely used in the flavor and fragrance industry to impart a minty aroma to products such as perfumes, cosmetics, and food items.

Mechanism of Action

The mechanism of action of (+)-Menthofuran involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. For instance, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

(+)-Menthofuran is unique among similar compounds due to its distinct furan ring structure and minty aroma. Similar compounds include:

    Pulegone: A precursor to this compound, also found in peppermint oil.

    Menthone: Another monoterpene with a minty scent but lacks the furan ring.

    Carvone: A monoterpene with a similar minty aroma but a different structural framework.

The uniqueness of this compound lies in its furan ring, which imparts specific chemical reactivity and biological activity, distinguishing it from other monoterpenes.

Properties

IUPAC Name

(6R)-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWKXXYGDYYFJU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C(C1)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17957-94-7
Record name (+)-Menthofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17957-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menthofuran, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017957947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MENTHOFURAN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N0IS8189W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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